molecular formula C9H2F4O4 B13505987 4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione

4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B13505987
M. Wt: 250.10 g/mol
InChI Key: FIRLEGHIIOTAQU-UHFFFAOYSA-N
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Description

4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated organic compound with a unique structure that includes both fluoro and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluoro and trifluoromethoxy groups. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-(trifluoromethoxy)-2-pyridinamine
  • 4-Fluoro-5-(trifluoromethoxy)-1,3-benzenedicarboxaldehyde
  • 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol

Uniqueness

4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione is unique due to its specific combination of fluoro and trifluoromethoxy groups within a benzofuran structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H2F4O4

Molecular Weight

250.10 g/mol

IUPAC Name

4-fluoro-5-(trifluoromethoxy)-2-benzofuran-1,3-dione

InChI

InChI=1S/C9H2F4O4/c10-6-4(17-9(11,12)13)2-1-3-5(6)8(15)16-7(3)14/h1-2H

InChI Key

FIRLEGHIIOTAQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC2=O)F)OC(F)(F)F

Origin of Product

United States

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